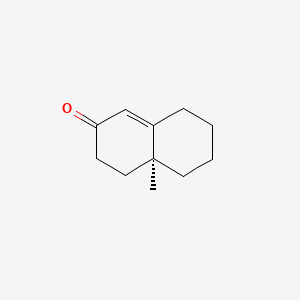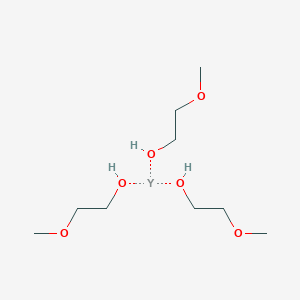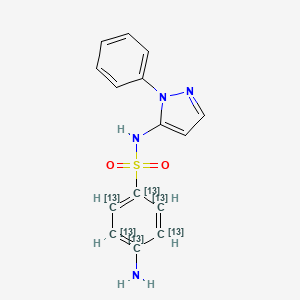
Sulfaphenazole 13C6 (sulfanilamide ring 13C6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfaphenazole 13C6 (sulfanilamide ring 13C6): is a labeled compound used primarily as an analytical standard. It belongs to the class of sulfonamide antibacterial agents and is characterized by the presence of a sulfanilamide ring labeled with carbon-13 isotopes. This compound is often used in scientific research to study the pharmacokinetics and metabolism of sulfonamides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfaphenazole 13C6 involves the incorporation of carbon-13 isotopes into the sulfanilamide ring. The general synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to form nitroaniline.
Reduction: The nitro group is then reduced to form aminobenzene.
Sulfonation: The aminobenzene is sulfonated to introduce the sulfonamide group.
Isotope Labeling: Carbon-13 isotopes are introduced into the sulfanilamide ring through specific chemical reactions.
Industrial Production Methods: The industrial production of Sulfaphenazole 13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions: Sulfaphenazole 13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Sulfaphenazole 13C6 is widely used in scientific research, including:
Chemistry: As an analytical standard for chromatography and mass spectrometry.
Biology: To study the metabolism and pharmacokinetics of sulfonamides in biological systems.
Medicine: In the development and testing of antibacterial agents.
Industry: For quality control and validation of analytical methods in pharmaceutical production.
作用机制
Sulfaphenazole 13C6 exerts its effects by inhibiting the enzyme dihydropteroate synthetase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folate, an essential nutrient for bacterial growth. By competitively inhibiting DHPS, Sulfaphenazole 13C6 starves the bacteria of folate, leading to their death .
相似化合物的比较
Sulfamethoxazole: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar structure.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and has comparable properties.
Uniqueness: Sulfaphenazole 13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in analytical and pharmacokinetic studies. This labeling allows for precise tracking and analysis in various scientific applications .
属性
分子式 |
C15H14N4O2S |
|---|---|
分子量 |
320.32 g/mol |
IUPAC 名称 |
4-amino-N-(2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C15H14N4O2S/c16-12-6-8-14(9-7-12)22(20,21)18-15-10-11-17-19(15)13-4-2-1-3-5-13/h1-11,18H,16H2/i6+1,7+1,8+1,9+1,12+1,14+1 |
InChI 键 |
QWCJHSGMANYXCW-ICKKZUCYSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



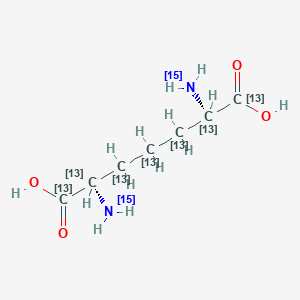
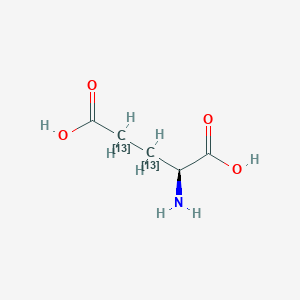
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
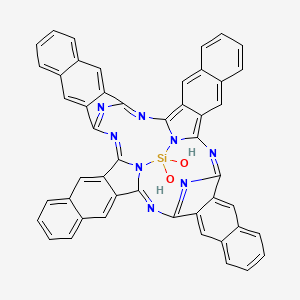



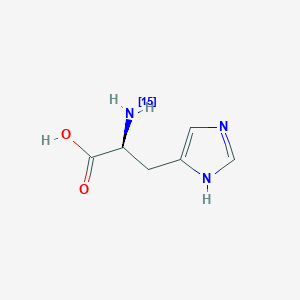
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

